![molecular formula C10H16O B085741 Spiro[4.5]decan-6-ona CAS No. 13388-94-8](/img/structure/B85741.png)

Spiro[4.5]decan-6-ona

Descripción general

Descripción

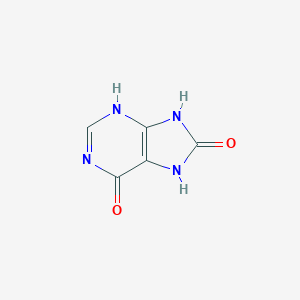

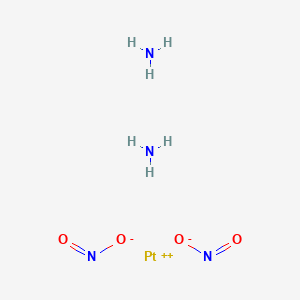

Spiro[4.5]decan-6-one is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.

The exact mass of the compound Spiro[4.5]decan-6-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Spiro[4.5]decan-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[4.5]decan-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química de los sesquiterpenos

Spiro[4.5]decan-6-ona es parte de los sesquiterpenos, un grupo diverso de tipos estructurales carbocíclicos . El estudio de los sesquiterpenos ha contribuido significativamente al avance de las técnicas espectroscópicas, la comprensión mecanística y la metodología de síntesis . This compound, como parte de este grupo, juega un papel crucial en estos avances.

Síntesis orgánica

La transformación regioselectiva de alquinos representa una estrategia de formación de enlaces altamente eficiente en la síntesis orgánica . This compound se puede preparar a través de este proceso, lo cual es una aplicación significativa en el campo de la síntesis orgánica .

Transformación asimétrica de tioéteres alquinílicos

This compound se puede preparar a través de una espirociclización enantioselectiva catalizada por ácido de Brønsted quiral de tioéteres alquinílicos . Este protocolo sin metales conduce a la preparación ecológica y atómicamente económica de espiro[4.5]decan-6-onas quirales con rendimientos buenos a excelentes y altas enantioselectividades .

Desaromatización de fenoles

La espirociclización de tioéteres alquinílicos mediante la desaromatización de fenoles es otra aplicación de this compound . Este proceso también está catalizado por un ácido de Brønsted quiral .

Ciencia de materiales

This compound también se puede utilizar en el campo de la ciencia de los materiales . Su estructura y propiedades únicas lo convierten en un compuesto valioso en el desarrollo de nuevos materiales

Safety and Hazards

Propiedades

IUPAC Name |

spiro[4.5]decan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-9-5-1-2-6-10(9)7-3-4-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGDMKSLPPMIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCCC2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302871 | |

| Record name | Spiro[4.5]decan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13388-94-8 | |

| Record name | Spiro[4.5]decan-6-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[4.5]decan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

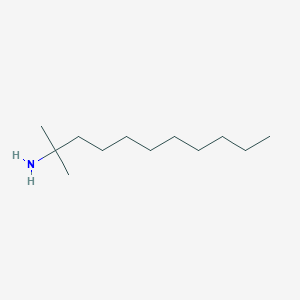

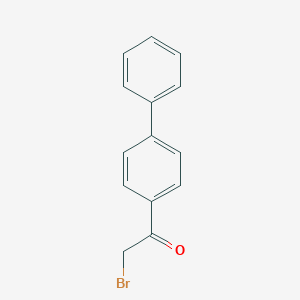

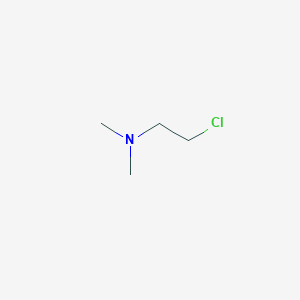

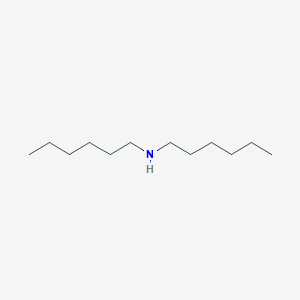

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the reactions Spiro[4.5]decan-6-one can undergo, and what are the resulting products?

A1: Spiro[4.5]decan-6-one serves as a versatile building block in organic synthesis. For instance, it reacts with vinylmagnesium chloride to yield 6-vinylspiro[4.5]decan-6-ol. [] This reaction highlights the compound's reactivity towards Grignard reagents, opening possibilities for further derivatization. Subsequent transformations of 6-vinylspiro[4.5]decan-6-ol through reactions like the Carroll reaction lead to the formation of compounds such as 5-(spiro[4.5]decyliden-6-yl)-2-pentanone. [] These reactions demonstrate the potential of Spiro[4.5]decan-6-one as a precursor for synthesizing more complex molecules.

Q2: Has Spiro[4.5]decan-6-one been found in natural sources, and if so, what are its biological activities?

A2: While Spiro[4.5]decan-6-one itself hasn't been reported in natural sources, a closely related compound, Spiroseoflosterol, featuring a unique spiro[4.5]decan-6-one system, was isolated from the fruiting bodies of the mushroom Butyriboletus roseoflavus. [] Spiroseoflosterol exhibited cytotoxic activity against liver cancer cell lines (HepG2 and sorafenib-resistant Huh7). [] This finding suggests that the spiro[4.5]decan-6-one scaffold could be a promising structural motif for developing new anticancer agents.

Q3: What research opportunities exist for exploring the structure-activity relationship (SAR) of compounds containing the Spiro[4.5]decan-6-one scaffold?

A3: The discovery of Spiroseoflosterol's cytotoxic activity presents a compelling opportunity to investigate SAR around the spiro[4.5]decan-6-one core. [] Systematic modifications to the substituents on the ring system, exploring different functional groups and their spatial arrangement, could shed light on the key structural features responsible for the observed biological activity. Such studies could involve synthesizing a series of analogs and evaluating their potency and selectivity against various cancer cell lines. This information could guide the development of more potent and selective anticancer agents based on the spiro[4.5]decan-6-one scaffold.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.